molecular formula C8H14F3N B12311092 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Cat. No.: B12311092
M. Wt: 181.20 g/mol
InChI Key: WSUQSKKRQJAQFI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3N It is characterized by the presence of a cyclohexane ring substituted with an amine group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethyl functionality.

    Cyclohexylamine: Lacks the trifluoroethyl group but shares the cyclohexane ring structure.

    2-(2,2,2-Trifluoroethyl)aniline: Contains an aromatic ring instead of a cyclohexane ring.

Uniqueness

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is unique due to the combination of the cyclohexane ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2

InChI Key

WSUQSKKRQJAQFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)N

Origin of Product

United States

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